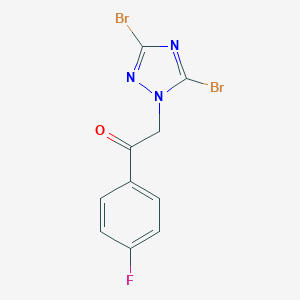
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C10H6Br2FN3O and its molecular weight is 362.98g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethan-1-one has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C10H6Br2N4O
- Molecular Weight : 340.02 g/mol
- CAS Number : 39916885
The biological activity of this compound is primarily attributed to its structural features, particularly the triazole ring and the bromine substituents. Triazoles are known to interfere with fungal cell wall synthesis and exhibit antimicrobial properties by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) value of 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties . The presence of dibromo substituents enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against microbial pathogens.
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. The compound has shown promise against various fungal strains, particularly those resistant to conventional treatments. Research indicates that triazoles can disrupt fungal cell membrane integrity, leading to cell death .
Cytotoxicity and Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through the activation of caspase pathways .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of Candida species. The compound exhibited significant activity with an MIC ranging from 0.5 to 8 μg/mL depending on the strain tested. This suggests a potential for development as a therapeutic agent for fungal infections resistant to azole drugs .
Study 2: Anticancer Activity
In a preliminary study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC50 value of approximately 15 μM, indicating moderate potency compared to standard chemotherapeutics like cisplatin (IC50 = 10 μM). The mechanism was linked to cell cycle arrest and induction of apoptosis via mitochondrial pathways .
Data Summary
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2FN3O/c11-9-14-10(12)16(15-9)5-8(17)6-1-3-7(13)4-2-6/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCFKBDNHJMOHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














